[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol
Overview
Description
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol is a useful research compound. Its molecular formula is C13H12ClNO2 and its molecular weight is 249.69 g/mol. The purity is usually 95%.
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Biological Activity
Overview
[5-(Benzyloxy)-6-chloro-2-pyridinyl]methanol, with the molecular formula CHClNO and a molecular weight of 249.70 g/mol, is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure includes a chloro substituent on the pyridine ring, which is known to influence its pharmacological properties.
- CAS Number : 1192263-77-6
- Melting Point : 74-76 °C
- Molecular Structure : The compound features a benzyloxy group and a chloro substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the chloro group is significant as it can enhance the compound's reactivity and influence its binding affinity to target proteins or enzymes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. For instance, derivatives of similar pyridine compounds have shown effective inhibition against Mycobacterium tuberculosis (MTB), with some derivatives displaying an IC value below 1 µg/mL, indicating potent activity against this pathogen .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies involving related compounds demonstrate that chlorinated pyridine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression. For example, compounds with similar chloroalkyl substituents have shown enhanced antiproliferative effects due to their ability to damage DNA, leading to G2/M phase arrest .
Case Studies
- Antitubercular Activity
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Anticancer Screening
- In vitro studies have revealed that certain pyridine derivatives exhibit selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells. These findings support the hypothesis that modifications in the pyridine structure can lead to compounds with improved selectivity and efficacy against cancer cells .
Data Table: Biological Activity of Related Compounds
Compound Name | Target Organism/Cell Line | IC Value (µg/mL) | Notes |
---|---|---|---|
This compound | Mycobacterium tuberculosis | < 1 | Potent antitubercular activity |
Derivative 6a | Mycobacterium tuberculosis | 0.652 | Hydroxyl group at para position |
Derivative 6e | Mycobacterium tuberculosis | 0.654 | Nitro group at meta position |
Derivative with chloro substituent | Various cancer cell lines | Varies | Induces G2/M phase arrest |
Properties
IUPAC Name |
(6-chloro-5-phenylmethoxypyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-7,16H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCWYRJDVHJDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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